molecular formula C14H23N3 B1612014 N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine CAS No. 910037-07-9

N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine

Cat. No.: B1612014
CAS No.: 910037-07-9
M. Wt: 233.35 g/mol
InChI Key: NOEOYDRQGMQWID-UHFFFAOYSA-N
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Description

N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine is a chemical compound with the molecular formula C13H22N2. It is primarily used as a laboratory chemical and has various applications in scientific research. This compound is known for its unique structure, which includes a benzylamine group and a diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine typically involves the reaction of N-methylbenzylamine with 4-methylperhydro-1,4-diazepine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction parameters. The process includes the purification of the final product using techniques such as distillation or crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamine group can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzylamine: Similar structure but lacks the diazepine ring.

    4-methylperhydro-1,4-diazepine: Contains the diazepine ring but lacks the benzylamine group.

    N-methyl-4-(4-methylpiperidin-1-yl)benzylamine: Similar structure with a piperidine ring instead of a diazepine ring.

Uniqueness

N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine is unique due to the presence of both the benzylamine group and the diazepine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-15-12-13-4-6-14(7-5-13)17-9-3-8-16(2)10-11-17/h4-7,15H,3,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEOYDRQGMQWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594659
Record name N-Methyl-1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-07-9
Record name 4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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